3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is an organic compound characterized by its unique structure, which features a morpholine ring and a substituted phenyl group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C12H14BrN1O2, and it has a molecular weight of approximately 284.15 g/mol.
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine falls under the category of substituted morpholines. Morpholines are cyclic amines that are often used as building blocks in organic synthesis and pharmaceutical development due to their ability to form diverse chemical structures.
The synthesis of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with morpholine. This reaction is generally conducted under acidic or basic conditions to facilitate the formation of the desired product.
The molecular structure of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine features:
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine can participate in several chemical reactions:
The efficiency of these reactions depends on various factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 3-(4-bromo-2,6-dimethoxyphenyl)morpholine largely depends on its interaction with biological targets. It may act as a ligand for specific receptors or enzymes due to its structural features.
Studies indicate that compounds containing morpholine rings often exhibit significant biological activity, potentially influencing neurotransmitter systems or exhibiting anti-cancer properties .
Relevant data indicates that the compound exhibits moderate toxicity; thus, appropriate safety measures should be observed during handling .
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine has several potential applications:
Morpholine (1,4-tetrahydro-oxazine) is a privileged heterocycle in medicinal chemistry due to its balanced amphiphilicity and hydrogen-bonding capability. The oxygen atom reduces nitrogen basicity (pKa 8.7 vs. piperidine’s 11.1), enabling membrane permeability while retaining protonation-dependent receptor interactions [6]. In 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, the morpholine ring serves dual functions:
Table 1: Therapeutic Applications of Morpholine-Containing Compounds
| Compound Class | Biological Target | Therapeutic Use |
|---|---|---|
| Chalcone-morpholine hybrids | Monoamine oxidase-A (MAO-A) | Antidepressant agents |
| Imidazo[1,2-b]pyridazines | Neutral sphingomyelinase 2 (nSMase2) | Alzheimer’s disease treatment |
| EGFR inhibitors | Epidermal growth factor receptor | Anticancer therapeutics |
The 4-bromo-2,6-dimethoxyphenyl moiety confers distinct advantages in drug design:
Table 2: Bioactive Brominated Aromatic Compounds
| Compound | Biological Activity | Key Structural Feature |
|---|---|---|
| Brominated chalcone C14 | MAO-A inhibitor (IC₅₀ = 7.91 μM) | 4-Bromo-2-hydroxyphenyl |
| 2,3-Dibromoplastoquinone | Antileukemic agent | Bromo-substituted quinone |
| 4-Bromo-2,6-dimethoxyphenol | Synthetic intermediate | Ortho-dimethoxy protection |
The 2,6-dimethoxy substituents profoundly influence molecular conformation and electronic properties:
Table 3: Impact of Methoxy Positioning on Molecular Properties
| Parameter | 2,6-Dimethoxy Effect | Functional Consequence |
|---|---|---|
| Dihedral angle (θ) | 105.6°–120° | Prevents coplanar degradation |
| HOMO energy | -8.9 eV (vs. -9.7 eV unsubstituted) | Enhanced π-stacking |
| LogP reduction | ΔLogP = -0.4 | Improved aqueous solubility |
| Metabolic stability | Ortho-shielding effect | Resistance to demethylation |
The 2,6-dimethoxy arrangement creates a "molecular gating" effect—sterically hindering nucleophilic attack while electronically activating the ring for targeted electrophilic reactions. This balance is critical for maintaining compound integrity during blood-brain barrier penetration, as demonstrated in nSMase2 inhibitors with morpholine components achieving >50% brain bioavailability [7].
Concluding Remarks
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine exemplifies rational heterocyclic design, integrating bromoaryl pharmacophores, electronically active methoxy groups, and a morpholine vector for target engagement. Future developments will likely exploit its synthetic versatility—particularly Suzuki couplings at C4—to generate optimized analogs for neurological and oncological applications.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1